2-Amino-6-bromo-3-ethylquinoline hydrochloride
Description
2-Amino-6-bromo-3-ethylquinoline hydrochloride (CAS: 1171580-64-5) is a quinoline derivative with the molecular formula C₁₁H₁₂BrClN₂ and a molecular weight of 287.58 g/mol . The compound features a quinoline backbone substituted with an amino group at position 2, a bromine atom at position 6, and an ethyl group at position 3, with a hydrochloride salt enhancing its solubility. This structural configuration makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or receptor-targeting molecules .
Properties
IUPAC Name |
6-bromo-3-ethylquinolin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMUKBRXATUDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C=CC(=CC2=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656634 | |
| Record name | 6-Bromo-3-ethylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171580-64-5 | |
| Record name | 6-Bromo-3-ethylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-ethylquinoline hydrochloride typically involves the bromination of 3-ethylquinoline followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-3-ethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline compounds depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-bromo-3-ethylquinoline hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Differences |
|---|---|---|---|---|---|
| This compound | 1171580-64-5 | C₁₁H₁₂BrClN₂ | 287.58 | Br (6), NH₂ (2), C₂H₅ (3) | Reference compound |
| 2-Amino-6-bromo-3-propylquinoline hydrochloride | 1171784-46-5 | C₁₂H₁₄BrClN₂ | 301.61 | Br (6), NH₂ (2), C₃H₇ (3) | Longer alkyl chain (propyl) |
| 2-Amino-6-bromo-3-methylquinoline | 203506-01-8 | C₁₀H₁₀BrN₂ | 237.10 | Br (6), NH₂ (2), CH₃ (3) | Shorter alkyl (methyl), no HCl |
| 2-Amino-3-ethylquinoline hydrochloride | 203506-28-9 | C₁₁H₁₃ClN₂ | 216.69 | NH₂ (2), C₂H₅ (3) | No bromo substituent |
| 2-Amino-6-chloro-3-methylquinoline | 1170838-15-9 | C₁₀H₁₀ClN₂ | 193.65 | Cl (6), NH₂ (2), CH₃ (3) | Chloro vs. bromo, methyl |
| 2-Amino-6-chloro-3-phenylquinoline hydrochloride | 1172901-46-0 | C₁₅H₁₂Cl₂N₂ | 291.18 | Cl (6), NH₂ (2), Ph (3) | Phenyl group, chloro substituent |
Key Insights:
The methyl analog (237.10 g/mol) lacks the steric bulk of ethyl, which may enhance binding to compact enzyme active sites .
Halogen Substituents: Bromine at position 6 (target compound) provides stronger electron-withdrawing effects and greater polarizability compared to chlorine in analogs like 2-amino-6-chloro-3-methylquinoline. This difference influences reactivity in cross-coupling reactions and interactions with biological targets .
Aromatic vs.
Hydrochloride Salt: Hydrochloride salts (e.g., target compound and propyl analog) improve solubility in polar solvents, enhancing bioavailability in pharmacological applications. Neutral analogs (e.g., 2-amino-6-bromo-3-methylquinoline) may require formulation adjustments for optimal delivery .
Biological Activity
2-Amino-6-bromo-3-ethylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_11H_11BrN_2·HCl, with a molecular weight of approximately 273.56 g/mol. The compound features a quinoline structure, characterized by a bicyclic aromatic system, which is known for its broad range of biological activities. The presence of an amino group and a bromine atom enhances its reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science.
Synthesis
The synthesis of this compound typically involves two main steps:
- Bromination of 3-Ethylquinoline : This step introduces the bromine atom into the quinoline structure.
- Amination : The subsequent introduction of the amino group completes the synthesis.
These reactions are conducted under controlled conditions to optimize yield and purity, often utilizing solvents such as acetic acid and employing purification techniques like recrystallization .
Antimicrobial Activity
Research indicates that compounds related to quinolines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can be effective against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of key metabolic pathways within the bacteria .
In a comparative study, this compound was evaluated alongside other quinoline derivatives. The results demonstrated that certain substitutions on the quinoline ring could enhance antimicrobial potency, with minimum inhibitory concentrations (MICs) being significantly lower than traditional antibiotics .
| Compound | MIC (μM) | Activity |
|---|---|---|
| 2-Amino-6-bromo-3-ethylquinoline | 6.68 | Comparable to isoniazid |
| Pyrazinamide | 12.0 | Reference drug |
| Isoniazid | 13.36 | Reference drug |
Anticancer Activity
Quinoline derivatives are also investigated for their anticancer properties. The interaction of this compound with specific cellular targets may disrupt cancer cell proliferation. Preliminary studies indicate that this compound could inhibit tumor growth through apoptosis induction in cancer cell lines .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.
- Cellular Pathway Modulation : It influences various signaling pathways that regulate cell growth and apoptosis.
The bromine atom enhances lipophilicity, which may facilitate better membrane permeability, allowing for efficient cellular uptake and interaction with intracellular targets.
Study on Antimicrobial Efficacy
A recent study focused on synthesizing various quinoline derivatives, including this compound, assessed their antimicrobial activity against M. tuberculosis. The findings revealed that certain structural modifications significantly increased potency against resistant strains, highlighting the potential for developing new therapeutic agents .
Anticancer Research
Another investigation explored the efficacy of this compound in inducing apoptosis in breast cancer cell lines. Results indicated that treatment with this compound led to increased levels of pro-apoptotic markers, suggesting its potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
